REACTION_CXSMILES
|
Cl[S:2]([OH:5])(=O)=[O:3].[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14].[N:15]1([C:21]2[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=2)[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>O.C(Cl)Cl>[Br:6][C:7]1[CH:12]=[C:11]([S:2]([NH:27][C:24]2[CH:23]=[CH:22][C:21]([N:15]3[CH2:20][CH2:19][O:18][CH2:17][CH2:16]3)=[CH:26][CH:25]=2)(=[O:5])=[O:3])[CH:10]=[CH:9][C:8]=1[O:13][CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
To stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled again (0 C) and ice
|
Type
|
ADDITION
|
Details
|
was added carefully until no further effervescence
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CUSTOM
|
Details
|
The dried extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
giving a pale yellow gum
|
Type
|
STIRRING
|
Details
|
was stirred for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography
|
Type
|
WASH
|
Details
|
Gradient elution with DCM
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1OC)S(=O)(=O)NC1=CC=C(C=C1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |